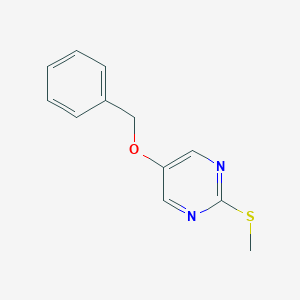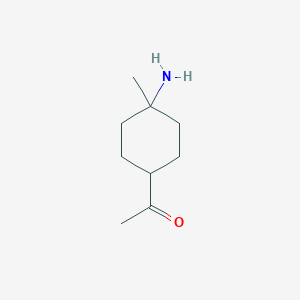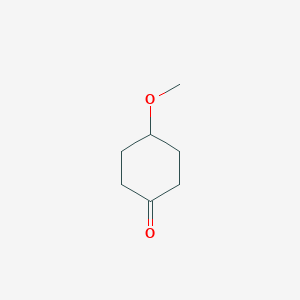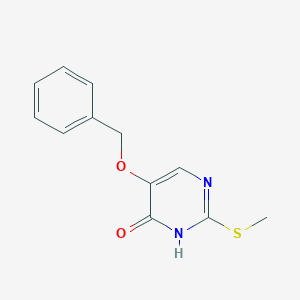
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a dihydropyridine derivative with two ester groups (diethyl dicarboxylate), a bromophenyl group, and two methyl groups . Dihydropyridines are a class of compounds that are often used in medicinal chemistry, particularly in the development of calcium channel blockers .
Molecular Structure Analysis
The compound likely has a planar structure around the dihydropyridine ring due to the conjugated system of pi bonds. The bromophenyl group is likely to be in the plane of the ring, while the ester groups may rotate around the single bonds .Chemical Reactions Analysis
Dihydropyridines can undergo a variety of reactions, including oxidation to yield pyridine derivatives. The ester groups can undergo reactions typical of esters, such as hydrolysis, and the bromine atom on the phenyl ring makes it more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence of the bromine atom, which is quite electronegative and could influence the compound’s polarity and solubility .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multistep reaction involving the use of various reagents and catalysts.", "Starting Materials": [ "2-bromobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "acetic acid", "methyl iodide", "piperidine", "sodium ethoxide", "dimethyl malonate", "benzaldehyde", "sodium hydroxide", "ethyl bromoacetate" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-α,β-unsaturated ketone by reacting 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid.", "Step 2: Alkylation of 2-bromo-α,β-unsaturated ketone with methyl iodide and piperidine to form 4-(2-bromophenyl)-2-methyl-3-buten-2-ol.", "Step 3: Formation of 4-(2-bromophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester by reacting 4-(2-bromophenyl)-2-methyl-3-buten-2-ol with dimethyl malonate in the presence of sodium ethoxide.", "Step 4: Cyclization of 4-(2-bromophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester with benzaldehyde in the presence of sodium hydroxide to form Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.", "Step 5: Final step involves the purification of the product by recrystallization." ] } | |
Numéro CAS |
861927-02-8 |
Nom du produit |
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Formule moléculaire |
C19H20BrNO4 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 |
Clé InChI |
GVWVWVAVGGKGKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Pictogrammes |
Irritant |
Synonymes |
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



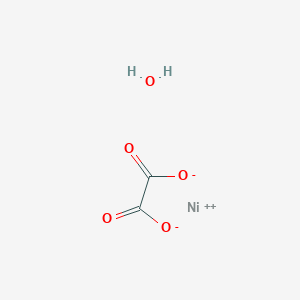
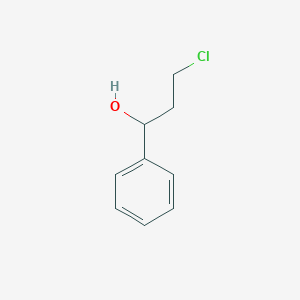
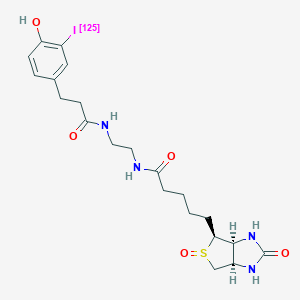
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)
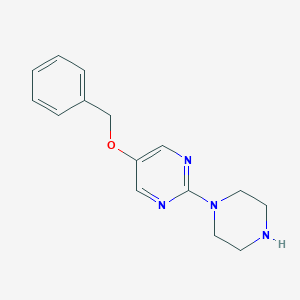
![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
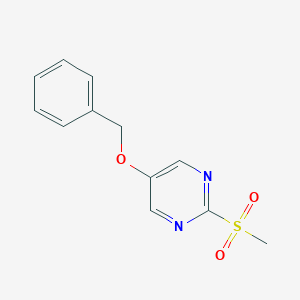
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
